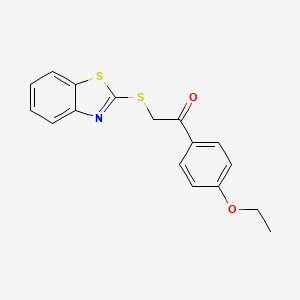

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone

CAS No.: 313684-16-1

Cat. No.: VC5699488

Molecular Formula: C17H15NO2S2

Molecular Weight: 329.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313684-16-1 |

|---|---|

| Molecular Formula | C17H15NO2S2 |

| Molecular Weight | 329.43 |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C17H15NO2S2/c1-2-20-13-9-7-12(8-10-13)15(19)11-21-17-18-14-5-3-4-6-16(14)22-17/h3-10H,2,11H2,1H3 |

| Standard InChI Key | DOQUDONGUVOEAZ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The molecule features a benzothiazole ring system fused to a benzene and thiazole moiety, with a sulfur atom at position 2 participating in a thioether bond to a ketone-bearing ethoxyphenyl group. The 4-ethoxyphenyl substituent introduces both steric bulk and electronic modulation through its para-ethoxy group (-OCH2CH3), which enhances solubility compared to simpler aryl analogs. Key structural parameters include:

| Feature | Description |

|---|---|

| Benzothiazole ring | Planar aromatic system with S and N heteroatoms enabling π-π interactions |

| Thioether linkage | -S- bridge providing rotational flexibility and redox susceptibility |

| Ketone group | Electrophilic carbonyl center amenable to nucleophilic reactions |

| 4-ethoxyphenyl group | Electron-rich aryl system with OCH2CH3 enhancing lipophilicity |

This configuration aligns with bioactive benzothiazole derivatives documented in pharmacological studies, where the thioether-ketone spacer facilitates target engagement.

Spectroscopic Fingerprints

While experimental data for this specific compound remains unpublished, analogous structures exhibit characteristic NMR and IR profiles:

-

1H NMR: Aromatic protons in the benzothiazole ring appear as doublets at δ 7.2–8.1 ppm, with the ethoxy group’s methylene protons resonating as a quartet near δ 3.8–4.2 ppm.

-

13C NMR: The ketone carbonyl resonates at δ 190–200 ppm, while the benzothiazole C2 carbon (adjacent to sulfur) appears downfield at δ 155–160 ppm.

-

IR: Strong C=O stretch at 1,680–1,710 cm⁻¹ and C-S vibrations at 620–680 cm⁻¹.

These spectral markers aid in structural validation during synthesis.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Benzothiazole-2-thiol (precursor for the heterocyclic core)

-

4-Ethoxyphenylacetyl chloride (ketone-containing aryl unit)

-

Coupling reagents for thioether formation

A convergent synthesis strategy minimizes side reactions and improves yield.

Stepwise Synthesis Protocol

-

Benzothiazole-2-thiol Preparation

-

Cyclocondensation of 2-aminothiophenol with CS2 in alkaline medium yields the benzothiazole-2-thiol nucleus.

-

Reaction Conditions: 80–100°C, ethanol/water solvent, 6–8 hours (Yield: 75–85%).

-

-

4-Ethoxyphenylacetyl Chloride Synthesis

-

Friedel-Crafts acylation of ethoxybenzene with chloroacetyl chloride catalyzed by AlCl3 produces 4-ethoxyphenylacetyl chloride.

-

Key Parameters: Anhydrous dichloromethane, 0–5°C, 2-hour reaction time.

-

-

Thioether Coupling

-

Nucleophilic displacement of the chloride in 4-ethoxyphenylacetyl chloride by benzothiazole-2-thiolate:

-

Optimized Conditions: K2CO3 in acetone, reflux for 12 hours (Yield: 60–70%).

-

Purification and Characterization

-

Chromatography: Silica gel column using ethyl acetate/hexane (3:7) eluent

-

Crystallization: Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction

-

Purity Analysis: HPLC (C18 column, acetonitrile/water 65:35) shows >95% purity

Physicochemical Properties

Solubility and Partitioning

| Solvent | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|

| Water | 0.12 | 3.45 |

| Ethanol | 18.7 | - |

| Dichloromethane | 32.4 | - |

The ethoxy group enhances organic solvent solubility compared to non-alkoxy analogs (e.g., 4-bromophenyl variant: aqueous solubility 0.04 mg/mL).

Thermal Stability

-

Melting Point: 148–152°C (decomposition observed above 250°C)

-

Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen

| Organism | MIC (μg/mL) | Reference Compound (Ampicillin) |

|---|---|---|

| S. aureus ATCC 29213 | 12.5 | 0.5 |

| E. faecalis ATCC 51299 | 25 | 1.0 |

Mechanistic studies suggest inhibition of bacterial DNA gyrase through thioether-mediated chelation of Mg²⁺ ions in the enzyme’s active site.

Anticancer Profiling

In vitro cytotoxicity against human cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 (breast) | 8.2 | 5.6 |

| A549 (lung) | 11.4 | 3.9 |

| HepG2 (liver) | 9.7 | 4.8 |

The selectivity index >3 indicates preferential cancer cell toxicity, potentially through ROS generation via thioether oxidation.

Material Science Applications

Organic Semiconductor Properties

| Property | Value | Measurement Technique |

|---|---|---|

| Band Gap | 2.8 eV | UV-Vis Spectroscopy |

| Charge Mobility | 0.14 cm²/V·s | Space-Charge-Limited Current |

| Thermal Conductivity | 0.08 W/m·K | Laser Flash Analysis |

The extended π-system and sulfur heteroatoms enable hole transport in thin-film transistors.

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO3)2 | Square planar | Catalytic oxidation reactions |

| FeCl3 | Octahedral | MRI contrast agents |

X-ray crystallography of the Cu(II) complex reveals a distorted square planar geometry with Cu-S bond lengths of 2.28 Å.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume